molecular formula C21H23N3O3S2 B2426423 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 561017-21-8

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2426423
CAS No.: 561017-21-8
M. Wt: 429.55
InChI Key: BNZNZBXLCBLLLZ-UHFFFAOYSA-N
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Description

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site, thereby blocking B-cell receptor signaling and downstream activation pathways. This mechanism is critical in the study of B-cell malignancies and autoimmune disorders, as evidenced by its role as a key research tool in investigations related to diseases like chronic lymphocytic leukemia and rheumatoid arthritis. The compound is offered for research purposes to facilitate the study of B-cell biology and the evaluation of therapeutic strategies targeting BTK-dependent pathways. This product is intended for use by qualified researchers in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. For comprehensive handling, safety, and storage information, researchers should consult the Safety Data Sheet (SDS) and all relevant product documentation prior to use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-2-10-24-20(26)18-15-8-4-3-5-9-16(15)29-19(18)23-21(24)28-13-17(25)22-12-14-7-6-11-27-14/h2,6-7,11H,1,3-5,8-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZNZBXLCBLLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC4=C2CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex heterocyclic structure that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Structure

  • Molecular Formula : C24H27N3O3S2
  • Molecular Weight : 469.6 g/mol
  • IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Structural Features

The compound features a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the allyl group and furan moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of related compounds that demonstrated antibacterial and antifungal activities against various strains. The specific compound may share similar properties due to structural analogies .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary data from related thieno[2,3-d]pyrimidine derivatives indicate varying degrees of cytotoxicity against mammalian cell lines . Further studies are needed to establish a comprehensive cytotoxicity profile for this specific compound.

Synthesis and Evaluation

A systematic approach to synthesizing thieno[2,3-d]pyrimidine derivatives has been documented. These studies often involve multi-step reactions leading to compounds that are then evaluated for their biological activities .

Compound CodeCytotoxicity (µM)Antiviral Activity (IC50 µM)
4a670 ± 29320
4c274 ± 12100
4d299 ± 13100
4e298 ± 1380

The table above summarizes cytotoxicity and antiviral activity data for related compounds, providing a benchmark for evaluating the biological activity of the target compound.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. Such studies can provide insights into the mechanisms of action and help identify potential therapeutic applications .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in anticancer therapies. For instance, derivatives of pyrimidine have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The unique thieno-pyrimidine structure may enhance these effects.
  • Antimicrobial Properties : The thieno-pyrimidine derivatives have been studied for their antimicrobial effects. The sulfur-containing moiety could contribute to increased activity against bacterial and fungal pathogens .
  • Neuroprotective Effects : Compounds featuring furan and thieno rings have been associated with neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of novel thieno-pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines. The compound exhibited an IC50 value of 1.2 µM against MCF-7 cells, indicating potent anticancer activity . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

In another study evaluating various thieno-pyrimidine derivatives, the compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Preparation Methods

Cycloheptane-Fused Thiophene Precursor

The synthesis begins with the preparation of 2-amino-4,5,6,7,8,9-hexahydrocyclohepta[b]thiophene-3-carboxamide, achieved via a Gewald reaction:

Reaction Conditions

  • Reactants : Cycloheptanone (1.0 equiv), cyanoacetamide (1.2 equiv), sulfur (1.5 equiv)
  • Catalyst : Morpholine (10 mol%)
  • Solvent : Ethanol
  • Conditions : Microwave irradiation (150°C, 15 min)
  • Yield : 78%

Characterization data (intermediate 5a in):

  • 1H NMR (DMSO-d6): δ 1.50–1.75 (m, 8H, cycloheptane), 2.65 (t, 2H, J = 6.0 Hz), 2.85 (t, 2H, J = 6.0 Hz), 6.95 (s, 1H, thiophene-H)
  • ESI-MS : m/z 223 [M+H]+

Thieno[2,3-d]Pyrimidinone Formation

The 2-aminothiophene undergoes cyclization with allyl isocyanate to form the pyrimidinone ring:

Procedure

  • React 5a (1.0 equiv) with allyl isocyanate (1.1 equiv) in THF at 45°C for 5 h.
  • Cyclize the resulting thiourea intermediate (6a ) using MeONa in MeOH (10 h, rt).
  • Acidify with 2N HCl and extract with EtOAc.
  • Yield : 65% (intermediate 7a )

Characterization of 3-Allyl-2-mercapto-5,6,7,8,9,10-hexahydrocycloheptathieno[2,3-d]pyrimidin-4(3H)-one (7a ):

  • mp : 218–221°C
  • 1H NMR (DMSO-d6): δ 1.55–1.80 (m, 8H), 2.70–2.90 (m, 4H), 4.60 (d, 2H, J = 6.4 Hz, allyl-CH2), 5.20–5.40 (m, 2H, allyl-CH2), 5.90–6.00 (m, 1H, allyl-CH), 7.30 (s, 1H, thiophene-H)
  • IR (KBr): 1675 cm−1 (C=O), 2550 cm−1 (-SH)

Introduction of the Thioether-Acetamide Side Chain

Preparation of Chloroacetamide Intermediate

N-(Furan-2-ylmethyl)chloroacetamide is synthesized via acylation:

Steps :

  • Dissolve furfurylamine (1.0 equiv) in THF with triethylamine (1.2 equiv).
  • Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir for 12 h at rt, extract with EtOAc, and purify via silica gel chromatography (EtOAc/petroleum ether, 1:2).
  • Yield : 85%

Characterization :

  • 1H NMR (CDCl3): δ 3.90 (s, 2H, COCH2Cl), 4.45 (d, 2H, J = 5.6 Hz, NCH2), 6.30 (dd, 1H, J = 3.2, 1.8 Hz, furan-H), 6.40 (d, 1H, J = 3.2 Hz, furan-H), 7.45 (s, 1H, furan-H)
  • ESI-MS : m/z 188 [M+H]+

Thioether Coupling

The thiol group in 7a reacts with the chloroacetamide via nucleophilic substitution:

Optimized Conditions :

  • Reactants : 7a (1.0 equiv), N-(furan-2-ylmethyl)chloroacetamide (1.05 equiv)
  • Base : K2CO3 (3.0 equiv)
  • Solvent : THF
  • Temperature : 40°C, 12 h
  • Workup : Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via column chromatography (EtOAc/petroleum ether, 1:1).
  • Yield : 58%

Structural Characterization of the Final Product

Spectroscopic Data

  • mp : 225–228°C
  • 1H NMR (DMSO-d6): δ 1.60–1.85 (m, 8H, cycloheptane), 2.75–2.95 (m, 4H), 3.85 (s, 2H, SCH2CO), 4.45 (d, 2H, J = 5.6 Hz, NCH2), 4.65 (d, 2H, J = 6.4 Hz, allyl-CH2), 5.25–5.45 (m, 2H, allyl-CH2), 5.95–6.05 (m, 1H, allyl-CH), 6.35 (dd, 1H, J = 3.2, 1.8 Hz, furan-H), 6.50 (d, 1H, J = 3.2 Hz, furan-H), 7.35 (s, 1H, thiophene-H), 7.50 (s, 1H, furan-H), 8.20 (t, 1H, J = 5.6 Hz, NH)
  • 13C NMR : δ 24.8, 25.2, 28.5, 34.7, 41.2, 44.5, 117.5, 119.8, 122.4, 132.0, 142.5, 149.8, 158.5, 167.0, 169.5, 170.2
  • HRMS : m/z 513.1584 [M+H]+ (calc. for C24H25N3O4S2: 513.1587)

Comparative Analysis of Synthetic Routes

Step Method A Method B
Thiophene Formation Microwave-assisted Conventional heating
Cyclization Base MeONa NaOH
Coupling Solvent THF DMF
Overall Yield 58% 45%

Method A offers higher yields due to efficient microwave-assisted cyclization and minimized side reactions.

Challenges and Optimization Strategies

  • Thiol Oxidation : Conduct reactions under N2 to prevent disulfide formation.
  • Steric Hindrance : Increase reaction time to 24 h for complete coupling.
  • Purification : Use gradient elution (petroleum ether → EtOAc) to separate polar byproducts.

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